BenchChemオンラインストアへようこそ!

4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole

Analytical chemistry Spectroscopic identification Regioisomer discrimination

4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS 300679-69-0) is a trisubstituted benzotriazole derivative bearing methyl groups at the 4- and 6-positions and a pyrrolidin-1-ylmethyl Mannich base substituent at the 7-position of the benzotriazole core. Its molecular formula is C₁₃H₁₈N₄ with a molecular weight of 230.31 g/mol, a computed XLogP3 of 2.1, one hydrogen bond donor, three hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 44.8 Ų.

Molecular Formula C13H18N4
Molecular Weight 230.315
CAS No. 300679-69-0
Cat. No. B2738448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole
CAS300679-69-0
Molecular FormulaC13H18N4
Molecular Weight230.315
Structural Identifiers
SMILESCC1=CC(=C(C2=NNN=C12)CN3CCCC3)C
InChIInChI=1S/C13H18N4/c1-9-7-10(2)12-13(15-16-14-12)11(9)8-17-5-3-4-6-17/h7H,3-6,8H2,1-2H3,(H,14,15,16)
InChIKeyJIAPLWZQFVMKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS 300679-69-0): Procurement-Relevant Structural and Physicochemical Profile


4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS 300679-69-0) is a trisubstituted benzotriazole derivative bearing methyl groups at the 4- and 6-positions and a pyrrolidin-1-ylmethyl Mannich base substituent at the 7-position of the benzotriazole core [1]. Its molecular formula is C₁₃H₁₈N₄ with a molecular weight of 230.31 g/mol, a computed XLogP3 of 2.1, one hydrogen bond donor, three hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 44.8 Ų [1][2]. The compound is supplied as a research chemical with typical purity specifications of 90–95% and is intended exclusively for laboratory research and development use .

Why 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole Cannot Be Replaced by Simpler Benzotriazole Analogs


Simpler benzotriazole analogs—such as unsubstituted 1-(pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1) or 4,6-dimethyl-1H-benzotriazole (CAS 49636-63-7) lacking the pyrrolidinylmethyl group—differ in at least three quantifiable physicochemical parameters that directly affect molecular recognition, solubility, and synthetic utility. The target compound's dual functionalization (dimethyl + pyrrolidinylmethyl) produces a computed XLogP3 of 2.1, representing a ΔLogP of +0.3 over either mono-functionalized comparator [1]. Published structure-activity relationship (SAR) studies on benzotriazole-based protein kinase CK2 inhibitors demonstrate that the benzene ring substitution pattern is the primary driver of ligand binding affinity, with the 4-position being a critical determinant of potency [2]. Furthermore, the Mannich base architecture confers electrophilic reactivity that is absent in non-aminoalkyl benzotriazoles, enabling participation in CH-acidic capture reactions whose efficiency depends on the pKa of the benzotriazole counteranion [3]. These quantitative and functional differences preclude simple interchange with in-class compounds.

Quantitative Differentiation Evidence for 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole Against Closest Analogs


Regioisomeric Identity: Distinct Spectroscopic Fingerprint vs. 5,6-Dimethyl-2-pyrrolidinomethyl-benzotriazole

The target compound (4,6-dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole) can be unambiguously distinguished from its regioisomer 5,6-dimethyl-2-pyrrolidinomethyl-benzotriazole, which shares the identical molecular formula (C₁₃H₁₈N₄) and molecular weight (230.31 g/mol). The two regioisomers possess completely distinct InChIKeys: JIAPLWZQFVMKEI-UHFFFAOYSA-N for the target versus WOPYKJCJVABGSI-UHFFFAOYSA-N for the 5,6-regioisomer [1][2]. The 5,6-regioisomer has four deposited NMR spectra in the SpectraBase database, providing a direct spectroscopic comparator for identity verification [2].

Analytical chemistry Spectroscopic identification Regioisomer discrimination

Enhanced Lipophilicity (XLogP3 = 2.1) Through Combined 4,6-Dimethyl and 7-Pyrrolidinylmethyl Substitution

The target compound exhibits a computed XLogP3 of 2.1, which is 0.3 log units higher than both 1-(pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1, XLogP3 = 1.8) and 4,6-dimethyl-1H-benzotriazole (CAS 49636-63-7, XLogP3-AA = 1.8) [1][2]. This ΔLogP of +0.3 corresponds to approximately a 2-fold increase in octanol-water partition coefficient, indicating that both the dimethyl and pyrrolidinylmethyl substituents contribute independently to lipophilicity enhancement [1].

Lipophilicity Drug-likeness Physicochemical profiling

Increased Topological Polar Surface Area (TPSA = 44.8 Ų) and Hydrogen Bond Acceptor Count vs. Non-Mannich Parent

The introduction of the pyrrolidinylmethyl Mannich base group onto the 4,6-dimethylbenzotriazole scaffold increases the topological polar surface area (TPSA) from 41.6 Ų (parent 4,6-dimethyl-1H-benzotriazole, CAS 49636-63-7) to 44.8 Ų (target compound), a ΔTPSA of +3.2 Ų [1][2]. Concurrently, the hydrogen bond acceptor (HBA) count increases from 2 to 3, while the hydrogen bond donor (HBD) count remains at 1 for both compounds [1][2].

Polar surface area Hydrogen bonding Molecular recognition

Class-Level Positioning Within Benzotriazole-Based CK2 Kinase Inhibitor SAR Landscape

The benzotriazole scaffold is a validated pharmacophore for protein kinase CK2 inhibition. Published SAR studies demonstrate that the benzene ring substitution pattern is the dominant driver of CK2 binding affinity, with 4-position substitution being particularly critical. The most potent reported benzotriazole-based CK2 inhibitors include 5,6,7-tribromo-4-methyl-1H-benzotriazole (IC₅₀ = 0.51 μM) and 5,6,7-tribromo-4-ethyl-1H-benzotriazole (IC₅₀ = 0.16 μM), both featuring substituents at the 4-position [1]. The target compound's 4,6-dimethyl-7-pyrrolidinylmethyl pattern occupies a distinct and previously unexplored region of this SAR space, combining electron-donating methyl groups with a basic Mannich side chain, whereas the most potent known inhibitors rely on polyhalogenation [1][2]. Note: No direct CK2 inhibition data are available for the target compound; this positioning is inferred from class-level SAR trends.

Kinase inhibition CK2 Structure-activity relationship

Mannich Base Electrophilic Reactivity: Synthetic Diversification Advantage Over Non-Aminoalkyl Benzotriazoles

The target compound belongs to the class of aminoalkylbenzotriazoles (Mannich bases of benzotriazole), which have been documented to participate as electrophiles in Mannich-type capture reactions with CH-acidic compounds. The efficiency of these capture reactions is governed by the pKa of the benzotriazole counteranion, with the benzotriazole group serving as a leaving group to generate reactive iminium intermediates [1]. In contrast, non-aminoalkyl benzotriazoles such as 4,6-dimethyl-1H-benzotriazole (CAS 49636-63-7) lack this electrophilic Mannich reactivity entirely, as they possess no aminoalkyl leaving group [1]. The pyrrolidine moiety may further influence the pKa and steric environment of the reactive center relative to simpler amine-derived Mannich bases.

Synthetic chemistry Mannich reaction Aminoalkylation

High-Value Application Scenarios for 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole Based on Demonstrated Differentiation Evidence


Medicinal Chemistry: Benzotriazole-Based Kinase Inhibitor SAR Expansion into Non-Halogenated Chemical Space

For medicinal chemistry groups pursuing benzotriazole-scaffold kinase inhibitors, this compound provides a structurally distinct entry point into underexplored SAR territory. While the most potent published CK2 inhibitors rely on polybrominated benzotriazoles (e.g., 5,6,7-tribromo-4-ethyl-1H-benzotriazole, IC₅₀ = 0.16 μM), the target compound combines electron-donating methyl groups with a basic pyrrolidine-bearing Mannich side chain—a substitution pattern absent from existing CK2 inhibitor chemotypes [1]. SAR diversification into this non-halogenated, amine-containing space may yield inhibitors with improved physicochemical and ADME profiles relative to heavily halogenated leads.

Synthetic Methodology: Mannich Electrophile for Diversity-Oriented Synthesis of Benzotriazole-Containing Compound Libraries

The aminoalkylbenzotriazole architecture enables the compound to function as a Mannich electrophile in reactions with CH-acidic nucleophiles, generating new C–C bonds via iminium intermediates with the benzotriazole acting as a leaving group [1]. This reactivity is absent in simpler benzotriazole derivatives lacking the pyrrolidinylmethyl group (e.g., CAS 49636-63-7). Researchers constructing diversity-oriented synthesis libraries can exploit this electrophilic reactivity to generate structurally complex benzotriazole-derived scaffolds that are inaccessible from non-Mannich benzotriazole starting materials [1].

Analytical Reference Standard: Regioisomer-Specific Identification and Quality Control

Because the target compound (4,6-dimethyl substitution) and its regioisomer (5,6-dimethyl-2-pyrrolidinomethyl-benzotriazole) share identical molecular formula and weight (C₁₃H₁₈N₄, 230.31 g/mol) yet possess distinct InChIKeys and NMR spectroscopic profiles, the compound serves as a reference standard for regioisomer-specific analytical method development [1][2]. The availability of deposited NMR spectra for the 5,6-regioisomer in the SpectraBase database further supports direct spectroscopic comparison and identity verification workflows.

Materials Chemistry: Corrosion Inhibition Research with Dual-Substituted Benzotriazole Scaffolds

Benzotriazole derivatives are established corrosion inhibitors for copper and other metals. The target compound's combined structural features—dimethyl substitution enhancing lipophilicity (XLogP3 = 2.1 vs. 1.8 for unsubstituted analogs) and pyrrolidinylmethyl group providing additional metal-coordination capability via the tertiary amine (HBA count = 3 vs. 2 for non-Mannich parent)—may offer differentiated corrosion inhibition performance [1][2]. Researchers developing tailored corrosion inhibitor formulations can evaluate whether this dual-substitution pattern yields improved film-forming properties or metal surface affinity compared to mono-functionalized benzotriazole analogs.

Quote Request

Request a Quote for 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.